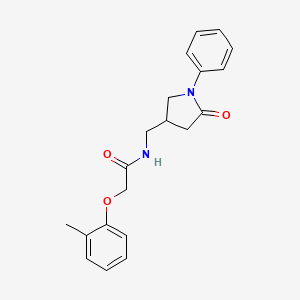

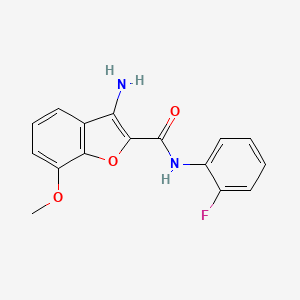

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . The chemicals and solvents required for the synthesis were obtained from commercial sources and used without further purification .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . For example, the electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency .Scientific Research Applications

Corrosion Inhibition

One prominent application of similar urea derivatives is in the field of corrosion inhibition. Bahrami and Hosseini (2012) explored the inhibition effect of specific urea compounds on mild steel corrosion in acidic solutions, showcasing their potential as efficient corrosion inhibitors. The study highlighted that these compounds exhibit good performance in protecting mild steel against corrosion, especially in acidic environments. The adsorption of the inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, indicating a strong and effective adsorption process that protects the steel surface (Bahrami & Hosseini, 2012).

Cancer Research

In the realm of biomedical research, compounds with urea structures have been identified as potential anti-cancer agents. Denoyelle et al. (2012) reported that symmetrical N,N'-diarylureas act as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. This discovery paves the way for the development of new cancer therapeutics, highlighting the potential of urea derivatives in treating malignant diseases (Denoyelle et al., 2012).

Material Science

Urea derivatives also find applications in material science, particularly in the synthesis of novel polymers and enhancement of materials' optical properties. Shettigar et al. (2006) synthesized bis-chalcone derivatives showing significant second harmonic generation (SHG) efficiency, a key property in non-linear optical applications. The study provides a basis for using similar urea derivatives in developing materials with enhanced optical properties for applications in photonics and optoelectronics (Shettigar et al., 2006).

Environmental Science

Investigations into the environmental fate of chemicals, including pesticides, often involve compounds with urea structures. Research by Katz and Strusz (1968) on the determination of maloran (a urea-based herbicide) and its metabolites in soils contributes to understanding the environmental impact and degradation pathways of such chemicals. This knowledge is crucial for assessing the ecological safety and regulatory compliance of urea-based herbicides and pesticides (Katz & Strusz, 1968).

Pharmaceutical Development

The development of novel pharmaceuticals frequently employs urea derivatives as key intermediates or active pharmaceutical ingredients. For example, research into urea-based inhibitors of Chk1 kinase revealed potent and selective compounds that could potentiate the effects of chemotherapy in cancer treatments, underscoring the therapeutic potential of urea derivatives in oncology (Wang et al., 2005).

properties

IUPAC Name |

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF2N2O2S/c1-21-10(11-5-6-12(15)22-11)7-18-14(20)19-13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHGKKKKQDIELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)